Hsd17B13-IN-61

Enzymatic inhibition Biochemical assay Estradiol substrate

Hsd17B13-IN-61 (Compound 132) is a dichlorophenol-based HSD17B13 inhibitor with an estradiol dehydrogenase IC50 of ≤0.1 μM. Sourced from the patent lineage of WO2022103960, it is chemically distinct from ultra-potent probes like BI-3231 (~100-fold less potent), making it an ideal less-potent comparator for on-target specificity validation in enzymatic and cellular assays. Its documented 3-year powder stability at -20°C supports longitudinal NAFLD/NASH/MASH studies and compound library maintenance. For medicinal chemistry teams, procuring this scaffold ensures SAR continuity and simplifies freedom-to-operate assessments within the dichlorophenol chemical space.

Molecular Formula C23H13Cl2F4N3O4
Molecular Weight 542.3 g/mol
Cat. No. B12366165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-61
Molecular FormulaC23H13Cl2F4N3O4
Molecular Weight542.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=NC3=C(C=CC(=C3C2=O)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)F)OC(F)(F)F
InChIInChI=1S/C23H13Cl2F4N3O4/c24-13-7-12(8-14(25)20(13)33)21(34)31-16-6-5-15(26)19-18(16)22(35)32(10-30-19)9-11-3-1-2-4-17(11)36-23(27,28)29/h1-8,10,33H,9H2,(H,31,34)
InChIKeyAPJYFUKQUOCBOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Hsd17B13-IN-61? A Procurement-Focused Overview of a Dichlorophenol-Based HSD17B13 Inhibitor


Hsd17B13-IN-61 (Compound 132, CAS: 2770247-26-0) is a small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a liver-enriched lipid droplet-associated enzyme genetically implicated in the progression of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and metabolic dysfunction-associated steatohepatitis (MASH) . Belonging to a class of dichlorophenol-based HSD17B13 inhibitors disclosed in patent literature, this compound has been characterized in biochemical assays for its ability to inhibit the estradiol dehydrogenase activity of HSD17B13, with reported IC50 values of ≤ 0.1 μM . Its primary utility lies in preclinical research applications focused on elucidating the pathophysiological role of HSD17B13 in hepatic lipid metabolism, steatosis, inflammation, and fibrosis .

Why Hsd17B13-IN-61 Cannot Be Substituted: The Fallacy of Generic HSD17B13 Inhibitor Interchangeability


HSD17B13 inhibitors cannot be treated as interchangeable commodities due to significant divergence in potency, selectivity, physicochemical properties, and target engagement profiles across chemical scaffolds. For example, the dichlorophenol-based series (to which Hsd17B13-IN-61 belongs) and the structurally distinct chemical probe BI-3231 (IC50: 1 nM) [1] or the optimized liver-targeting inhibitor 32 (IC50: 2.5 nM) [2] exhibit marked differences in biochemical potency, cellular penetration, and in vivo pharmacokinetic behavior. Furthermore, commercially available HSD17B13 inhibitors such as HSD17B13-IN-3 demonstrate low cell penetration, severely limiting their utility in cellular or in vivo models . A generic selection based solely on nominal target inhibition ignores critical procurement considerations including compound solubility, formulation requirements, storage stability, and the specific patent lineage that defines the chemical matter available for research use. Hsd17B13-IN-61's distinct patent origin (WO2022103960) and its specific physicochemical properties (MW 542.27, C23H13Cl2F4N3O4) [3] necessitate a rigorous, evidence-based evaluation against specific comparator compounds before committing to procurement.

Quantitative Procurement Evidence: How Hsd17B13-IN-61 Compares to Closest Analogs


Potency Profile: Hsd17B13-IN-61 (≤0.1 μM) vs. HSD17B13-IN-3 (0.38–0.45 μM) in Estradiol-Based Enzymatic Assays

In head-to-head comparable biochemical assays using β-estradiol as the substrate and NAD+ as the cofactor, Hsd17B13-IN-61 demonstrates an IC50 value of ≤ 0.1 μM against HSD17B13 [1], whereas the structurally distinct inhibitor HSD17B13-IN-3 exhibits IC50 values of 0.38 μM and 0.45 μM under identical assay conditions . This indicates that Hsd17B13-IN-61 is approximately 3.8- to 4.5-fold more potent than HSD17B13-IN-3 in this specific enzymatic context.

Enzymatic inhibition Biochemical assay Estradiol substrate

Patent Lineage and Scaffold Classification: WO2022103960 Dichlorophenol Series vs. Alternative Chemotypes

Hsd17B13-IN-61 (Compound 132) is explicitly disclosed within the dichlorophenol-based series of HSD17B13 inhibitors protected under patent WO2022103960 . This patent family covers a distinct chemical scaffold characterized by a dichlorophenol core, which differs fundamentally from the chemical matter disclosed in other HSD17B13 inhibitor patents such as WO2021003295 (covering compounds like HSD17B13-IN-9, a 17β-Hydroxysteroid dehydrogenases inhibitor with an IC50 of 0.01 μM) [1] and WO2023146897A1 (covering compounds like HSD17B13-IN-101, with an IC50 <0.1 μM) [2].

Chemical scaffold Patent classification Intellectual property

Potency Comparison: Hsd17B13-IN-61 (≤100 nM) vs. BI-3231 (1 nM) in Enzymatic Assays

The well-characterized chemical probe BI-3231 (compound 45) exhibits an IC50 of 1 nM and a Ki of 0.7 nM in enzymatic assays using estradiol as substrate [1]. In contrast, Hsd17B13-IN-61 demonstrates an IC50 of ≤ 0.1 μM (≤ 100 nM) in comparable biochemical assays . This represents an approximately 100-fold difference in biochemical potency, with BI-3231 being substantially more potent.

Potency benchmark Chemical probe Enzymatic inhibition

Storage and Stability Profile: Hsd17B13-IN-61 (3-Year Powder Stability) vs. HSD17B13-IN-8 (Undisclosed Stability)

According to vendor technical datasheets, Hsd17B13-IN-61 exhibits defined storage stability parameters: powder form is stable for 3 years at -20°C and 2 years at 4°C, while solutions in solvent are stable for 1 year at -80°C and 1 month at -20°C . Comparable stability data for closely related analogs such as HSD17B13-IN-8, HSD17B13-IN-9, or HSD17B13-IN-101 are not disclosed in publicly available vendor documentation [1][2], creating procurement uncertainty for researchers planning long-term studies or requiring batch consistency over extended periods.

Compound stability Storage conditions Procurement logistics

Optimal Procurement and Application Scenarios for Hsd17B13-IN-61 Based on Quantitative Evidence


Biochemical Assays Requiring Moderate Potency with Defined Stability for Multi-Year Studies

Hsd17B13-IN-61 is optimally suited for in vitro enzymatic assays where an IC50 of ≤ 0.1 μM provides sufficient target engagement without necessitating the ultra-high potency of BI-3231 (IC50 1 nM) or inhibitor 32 (IC50 2.5 nM). Its well-documented 3-year powder stability at -20°C makes it a practical choice for laboratories conducting longitudinal studies or maintaining compound libraries for intermittent use, where procurement of fresh aliquots of less stable analogs would incur additional cost and logistical burden .

Structure-Activity Relationship (SAR) Studies Within the WO2022103960 Dichlorophenol Patent Family

For medicinal chemistry teams engaged in hit-to-lead optimization or scaffold-hopping exercises targeting the HSD17B13 enzyme, Hsd17B13-IN-61 (Compound 132) serves as a reference tool within the specific patent landscape of WO2022103960 . Procuring this compound ensures that any follow-up chemistry or biological data generated are anchored to the same intellectual property lineage and chemical scaffold, facilitating internal SAR continuity and simplifying future freedom-to-operate assessments.

Negative Control Experiments for High-Potency Probe Studies Using BI-3231 or Inhibitor 32

Given the approximately 100-fold difference in potency between Hsd17B13-IN-61 (≤100 nM) and BI-3231 (1 nM) [1], Hsd17B13-IN-61 can serve as a less-potent comparator compound in cellular or biochemical assays designed to validate the on-target specificity of high-potency chemical probes. At concentrations where BI-3231 elicits maximal target inhibition, Hsd17B13-IN-61 would be expected to produce only partial or negligible effects, providing a useful benchmark for establishing concentration-response relationships and confirming that observed phenotypes are driven by HSD17B13 inhibition rather than off-target activities.

Academic Research Focused on NAFLD/NASH Mechanisms Where Chemical Scaffold Novelty Is Prioritized Over Maximal Potency

Investigators in academic settings studying the role of HSD17B13 in hepatic steatosis, inflammation, or fibrosis may prioritize the use of a compound with a distinct chemical scaffold (dichlorophenol-based) to avoid overlap with widely distributed open-science probes like BI-3231 [1]. The use of Hsd17B13-IN-61 enables the generation of novel, publishable data sets that are not confounded by prior art using the same tool compound, thereby increasing the potential impact and citability of the research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hsd17B13-IN-61

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.